molecular formula C7H5ClN2 B1290169 7-Chloro-1H-pyrrolo[3,2-B]pyridine CAS No. 357263-48-0

7-Chloro-1H-pyrrolo[3,2-B]pyridine

Cat. No.: B1290169
CAS No.: 357263-48-0
M. Wt: 152.58 g/mol
InChI Key: ZBEYLQBHTDNDDR-UHFFFAOYSA-N
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Description

7-Chloro-1H-pyrrolo[3,2-B]pyridine is a heterocyclic compound that contains a pyridine ring fused to a pyrrole ring with a chlorine atom at the 7th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Scientific Research Applications

7-Chloro-1H-pyrrolo[3,2-B]pyridine has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

The primary target of 7-Chloro-1H-pyrrolo[3,2-B]pyridine is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play crucial roles in various biological processes, including organ development, cell proliferation, migration, and angiogenesis .

Mode of Action

This compound interacts with FGFRs, inhibiting their activity . This inhibition occurs when the compound binds to the receptors, preventing them from undergoing dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This action disrupts the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Biochemical Pathways

The inhibition of FGFRs by this compound affects several biochemical pathways. The most significant of these is the FGF–FGFR axis , which is involved in signal transduction pathways that regulate organ development, cell proliferation, migration, angiogenesis, and other processes . By inhibiting FGFRs, the compound disrupts these pathways, potentially leading to a decrease in cell proliferation and migration .

Pharmacokinetics

The compound’s molecular weight of 15258 suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The inhibition of FGFRs by this compound can lead to a variety of molecular and cellular effects. For instance, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Biochemical Analysis

Biochemical Properties

7-Chloro-1H-pyrrolo[3,2-B]pyridine plays a crucial role in various biochemical reactions. It has been identified as a potent inhibitor of fibroblast growth factor receptors (FGFRs), particularly FGFR1, FGFR2, and FGFR3 . The interaction between this compound and these receptors involves binding to the ATP-binding pocket, thereby inhibiting the kinase activity of FGFRs. This inhibition leads to the suppression of downstream signaling pathways that are essential for cell proliferation and survival. Additionally, this compound has shown interactions with other biomolecules, such as human neutrophil elastase (HNE), indicating its potential as a multi-target inhibitor .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis . For instance, in breast cancer 4T1 cells, this compound inhibited cell proliferation and triggered apoptosis through the activation of caspase 8 and BAX, while decreasing the activity of Bcl2 . Furthermore, this compound has been shown to cause cell cycle arrest at the G1/S phase in MCF7 cells . These effects are mediated through the inhibition of FGFR signaling pathways, which are critical for cell growth and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. By binding to the ATP-binding pocket of FGFRs, it inhibits their kinase activity, leading to the suppression of downstream signaling pathways such as the MAPK/ERK pathway . This inhibition results in reduced cell proliferation and increased apoptosis. Additionally, this compound has been shown to interact with other targets, such as HNE, further contributing to its multi-target inhibitory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is crucial for its long-term efficacy. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation . Long-term exposure to this compound in in vitro studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis, indicating its potential for prolonged therapeutic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ toxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The metabolites of this compound are then excreted through the urine. The interaction of this compound with cytochrome P450 enzymes can influence the metabolic flux and levels of other metabolites, potentially leading to drug-drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound has been shown to accumulate in tumor tissues, where it exerts its therapeutic effects . The localization of this compound in specific tissues is crucial for its efficacy and safety profile.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound has been found to localize in the cytoplasm and nucleus of cells . The presence of targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, influencing its activity and interactions with biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1H-pyrrolo[3,2-B]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine with a suitable pyrrole derivative under the influence of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control over reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-1H-pyrrolo[3,2-B]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride, potassium carbonate, or cesium carbonate in solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions include various substituted pyrrolo[3,2-B]pyridine derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Uniqueness: 7-Chloro-1H-pyrrolo[3,2-B]pyridine is unique due to its specific substitution pattern and the presence of a chlorine atom, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

7-chloro-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEYLQBHTDNDDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=CN=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625935
Record name 7-Chloro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357263-48-0
Record name 7-Chloro-1H-pyrrolo[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=357263-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-3-nitro-pyridine (2 g, 13 mmol) in dry THF (100 mL) under N2 at −78° C. was added excess vinyl magnesium bromide (1.0M, 40 mL, 40 mmol). The mixture was stirred at −20° C. for 8 hours before the reaction was quenched with 20% NH4Cl (75 mL). The aqueous phase was extracted with ethyl acetate (3×100 mL). The combined organic layer was dried over MgSO4, filtered and concentrated. The residue was subject to chromatography on silica gel to afford 7-Chloro-1H-pyrrolo[3,2-b]pyridine (0.3 g, 16%). 1H NMR (CD3OD, 400 Hz) δ 8.22 (d, J=5.2 Hz, 1H), 7.64 (d, J=3.2 Hz, 1H), 7.23 (d, J=5.2 Hz, 1H), 6.67 (d, J=3.2 Hz, 1H). MS (ESI+) [M+H]+ 153.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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